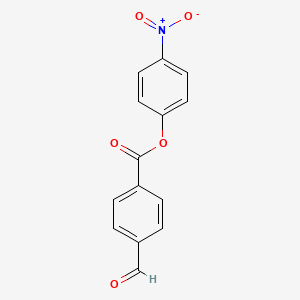

4-Nitrophenyl 4-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H9NO5 |

|---|---|

Molecular Weight |

271.22 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-formylbenzoate |

InChI |

InChI=1S/C14H9NO5/c16-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)15(18)19/h1-9H |

InChI Key |

DRPWQWRXUPSARG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Heterobifunctional Crosslinker 4-Nitrophenyl 4-formylbenzoate

Introduction: The Strategic Advantage of Heterobifunctional Crosslinkers in Bioconjugation

In the landscape of modern drug development and proteomics, the precise and stable linkage of biomolecules is paramount. Heterobifunctional crosslinkers, possessing two distinct reactive moieties, are indispensable tools that offer unparalleled control over the conjugation process.[1] They enable the sequential and specific coupling of different molecules, such as an antibody to a cytotoxic drug payload in an antibody-drug conjugate (ADC), minimizing the formation of undesirable homodimers and complex mixtures.[2]

This guide provides a comprehensive technical overview of the heterobifunctional crosslinker 4-Nitrophenyl 4-formylbenzoate. While this specific compound is not a widely commercialized reagent, its architecture—combining an amine-reactive 4-nitrophenyl (PNP) ester with a carbonyl-reactive aromatic aldehyde—represents a powerful and versatile platform for bioconjugation. We will ground our discussion in the well-established principles of the analogous and commercially successful crosslinker, Succinimidyl 4-formylbenzoate (S-4FB), which is a cornerstone of SoluLINK® bioconjugation technology.[3][4] By comparing the known reactivity of N-hydroxysuccinimide (NHS) esters with PNP esters, and delving into the robust chemistry of aromatic hydrazone formation, this guide will equip researchers with the foundational knowledge to harness the potential of this class of crosslinkers.

Core Principles: Chemical Structure and Reactivity

The efficacy of this compound is rooted in the orthogonal reactivity of its two functional ends. This allows for a controlled, two-step conjugation strategy, which is critical for constructing well-defined bioconjugates.

Figure 1: Chemical structure of this compound.

The Amine-Reactive 4-Nitrophenyl (PNP) Ester

The PNP ester is an activated ester that reacts with primary amines, such as the ε-amino group of lysine residues on a protein's surface, via nucleophilic acyl substitution to form a highly stable amide bond.[5]

Key Reaction Characteristics:

-

Mechanism: The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, releasing 4-nitrophenol and forming the stable amide linkage.

-

pH Dependence: The reaction is pH-dependent, as it requires the amine to be in its unprotonated, nucleophilic state. A pH range of 7.5 to 8.5 is generally optimal for modifying proteins.[6]

-

Comparison to NHS Esters: Both PNP and NHS esters are effective amine-acylating agents. However, PNP esters exhibit greater stability towards hydrolysis in aqueous solutions compared to NHS esters.[5][7] This enhanced stability can be advantageous, potentially leading to higher conjugation efficiencies and better reproducibility, as the crosslinker is less prone to inactivation by water during the reaction.[8]

The Carbonyl-Reactive 4-Formylbenzoate (4FB) Moiety

The second reactive group is an aromatic aldehyde (formyl group). This functionality provides a highly selective target for conjugation with molecules bearing a hydrazide (forming a hydrazone bond) or an aminooxy group (forming an oxime bond).[9][10]

Key Reaction Characteristics:

-

Mechanism: The reaction is a nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, followed by dehydration to yield the stable C=N double bond of the hydrazone or oxime.[9]

-

Stability: The conjugation of an aromatic aldehyde (like 4-formylbenzoate) with an aromatic hydrazine (such as 6-hydrazinonicotinamide, HyNic) results in a bis-aryl hydrazone bond. This specific linkage is exceptionally stable, resistant to hydrolysis over a wide pH range (pH 2.0–10.0) and temperatures up to 92°C.[3][11] Oxime bonds are also known for their high stability, often being even more resistant to hydrolysis than hydrazones under physiological conditions.[12]

-

Catalysis: The rate of hydrazone and oxime formation can be significantly increased by a nucleophilic catalyst. Aniline is a commonly used catalyst for this purpose, particularly in reactions at or near neutral pH (e.g., pH 6.0), where it can accelerate the reaction by orders of magnitude.[3][13] More advanced catalysts like m-phenylenediamine have also been shown to be highly effective.[14]

Strategic Workflow for Bioconjugation

The heterobifunctional nature of this compound dictates a two-step conjugation workflow. This sequential approach is fundamental to its utility, preventing the uncontrolled polymerization that can occur with homobifunctional crosslinkers.

Figure 2: A typical two-step bioconjugation workflow.

This strategy involves first activating one biomolecule with the crosslinker, introducing the formyl group. After removing the excess, unreacted crosslinker, this aldehyde-modified biomolecule is then introduced to the second, hydrazide- or aminooxy-modified biomolecule to form the final conjugate.

Experimental Protocols: A Field-Proven Approach

The following protocols are adapted from the well-validated methods used for S-4FB and provide a robust starting point for working with this compound.[3][15] The primary difference will be in the first modification step, where the PNP ester's reactivity profile should be considered.

Step 1: Modification of a Protein with this compound

This protocol describes the introduction of 4-formylbenzamide (4FB) groups onto a protein, such as a monoclonal antibody, by reacting it with the crosslinker.

Causality Behind Experimental Choices:

-

Buffer: A phosphate buffer at pH ~8.0 is used to ensure that a significant fraction of the lysine side-chain amines are deprotonated and thus nucleophilic, while still maintaining the stability of most proteins.[3]

-

Co-solvent: PNP esters, like NHS esters, often have limited aqueous solubility. A small amount of a water-miscible organic solvent like DMF or DMSO is used to dissolve the crosslinker before adding it to the aqueous protein solution.

-

Stoichiometry: The molar ratio of crosslinker to protein is a critical parameter that determines the average number of 4FB groups incorporated per protein molecule (Molar Substitution Ratio, or MSR). This must be optimized for each specific protein and application.

-

Purification: A desalting column is used to rapidly remove excess, unreacted crosslinker and the 4-nitrophenol byproduct, preventing them from interfering with the subsequent conjugation step.

Protocol:

-

Buffer Exchange: Prepare the protein (e.g., antibody) at a concentration of 1-10 mg/mL in "Modification Buffer" (100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0). This can be achieved using a desalting column or dialysis.

-

Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of ~10-20 mM.

-

Modification Reaction: While gently vortexing the protein solution, add the desired molar excess of the dissolved crosslinker. Incubate the reaction at room temperature for 1-2 hours.

-

Purification: Immediately following the incubation, remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with "Conjugation Buffer" (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).

Validation: Quantifying 4FB Incorporation

To ensure a reproducible process, it is essential to quantify the number of 4FB groups incorporated onto the protein. This can be achieved via a colorimetric assay.[3][15]

Principle: The aldehyde groups on the modified protein react with 2-hydrazinopyridine to form a stable bis-aryl hydrazone that has a strong absorbance at 350 nm.[3]

| Parameter | Value | Reference |

| Analyte | 4FB-Hydrazinopyridine Adduct | [3] |

| Wavelength (λmax) | 350 nm | [3] |

| Molar Extinction Coeff. (ε) | 24,500 M⁻¹cm⁻¹ | [3] |

Step 2: Conjugation of 4FB-Protein to a Hydrazide-Modified Molecule

This protocol describes the formation of the stable hydrazone bond between the 4FB-modified protein and a second molecule containing a hydrazide group (e.g., a drug payload, a fluorescent dye, or another protein modified with a linker like S-HyNic).

Causality Behind Experimental Choices:

-

pH: A slightly acidic pH of 6.0 is optimal for the hydrazone ligation. This pH represents a compromise between the need for acid catalysis of the dehydration step and preventing excessive protonation of the hydrazine nucleophile.[9]

-

Catalyst: Aniline is added to the reaction to act as a nucleophilic catalyst, dramatically increasing the rate of hydrazone bond formation.[11][13] This allows the reaction to proceed efficiently at lower concentrations and in a shorter timeframe.

-

Monitoring: The formation of the bis-aryl hydrazone bond between a 4FB group and a HyNic group can be monitored spectrophotometrically, as the resulting bond has a characteristic absorbance at 354 nm.[16]

Protocol:

-

Prepare Reactants: Have the purified 4FB-modified protein from Step 1 in "Conjugation Buffer" (pH 6.0). Prepare the hydrazide-modified molecule in the same buffer.

-

Initiate Conjugation: Combine the 4FB-protein and the hydrazide-modified molecule at the desired molar ratio (e.g., 1:1 or with a slight excess of the smaller molecule).

-

Add Catalyst: Add a stock solution of aniline in conjugation buffer to the reaction mixture to a final concentration of 10 mM.

-

Incubation: Incubate the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by measuring the increase in absorbance at 354 nm.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted starting materials and the aniline catalyst.

Validation and Characterization of the Final Conjugate

The creation of a bioconjugate is not complete until its successful formation and integrity have been verified. This is a critical aspect of ensuring the trustworthiness of the protocol.

Self-Validating System:

-

SDS-PAGE: A simple way to visualize the formation of a protein-protein conjugate is to run samples of the starting materials and the final product on an SDS-PAGE gel. A successful conjugation will result in a new band of higher molecular weight.[4]

-

UV-Vis Spectroscopy: As mentioned, the formation of the 4FB-HyNic hydrazone bond can be quantified by its absorbance at 354 nm (ε = 29,000 M⁻¹cm⁻¹).[16]

-

Mass Spectrometry: For detailed characterization, especially of ADCs, mass spectrometry is indispensable. It can be used to determine the drug-to-antibody ratio (DAR) and confirm the identity of the conjugate.[17]

-

Chromatography: Techniques like size-exclusion chromatography (SEC) can be used to separate the conjugate from unreacted starting materials and aggregates. Hydrophobic interaction chromatography (HIC) is particularly useful for characterizing ADCs, as it can separate species with different drug loads.

Figure 3: Workflow for the characterization of a purified bioconjugate.

Conclusion

This compound represents a theoretically sound and potent design for a heterobifunctional crosslinker. By leveraging the stable and efficient reactivity of a PNP ester for amine modification and the highly specific and robust chemistry of aromatic hydrazone formation, it offers a powerful platform for the controlled assembly of complex bioconjugates. While practical application would require empirical optimization, the principles and protocols outlined in this guide, drawn from the extensively validated S-4FB system, provide a solid foundation for researchers, scientists, and drug development professionals to explore this and similar crosslinking technologies. The emphasis on sequential reactions, controlled stoichiometry, and rigorous analytical validation is key to achieving the molecular fidelity demanded by next-generation therapeutics and research tools.

References

-

Interchim. (n.d.). S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1). Retrieved from [Link]

-

Olson, E. S., et al. (2015). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. Bioconjugate Chemistry, 26(9), 1952-1959. Available at: [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

-

Devaraj, N. K., & Weissleder, R. (2011). Aniline-Catalyzed Hydrazone Ligation for the Efficient Immobilization of Protein Capture Agents. Bioconjugate Chemistry, 22(3), 377–382. Available at: [Link]

-

Agarwal, P., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(5), 846–851. Available at: [Link]

-

AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]

- McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Catalysis. Chemistry & Biology, 21(9), 1075–1101.

-

Gunnoo, S. B., & Madder, A. (2016). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 14(34), 8092-8096. Available at: [Link]

-

Wu, H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(63), 8821-8824. Available at: [Link]

-

Waters Corporation. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Retrieved from [Link]

-

Acevedo, A. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. Retrieved from [Link]

-

ResearchGate. (2024). 1050 Comprehensive characterization of antibody drug conjugates for screening and manufacturing. Retrieved from [Link]

-

ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]

-

G-Biosciences. (n.d.). Protein Cross-Linkers. Retrieved from [Link]

-

Waters Corporation. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Retrieved from [Link] [Note: A placeholder URL is used as the original link may not be stable long-term; the title and source are correct.]

-

Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Available at: [Link]

-

ResearchGate. (2016). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

-

Kaur, H., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chemical Communications, 56(65), 9321-9324. Available at: [Link]

-

ResearchGate. (2016). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

Sources

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. interchim.fr [interchim.fr]

- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. vectorlabs.com [vectorlabs.com]

- 16. trilinkbiotech.com [trilinkbiotech.com]

- 17. chromatographyonline.com [chromatographyonline.com]

Technical Guide: Solubility & Handling of 4-Formylbenzoic Acid 4-Nitrophenyl Ester

[2]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Compound Name: 4-Formylbenzoic acid 4-nitrophenyl ester Synonyms: p-Nitrophenyl 4-formylbenzoate; p-Nitrophenyl terephthalaldehydate Structure: A terephthalic acid core where one carboxyl group is activated with p-nitrophenol and the other is reduced to an aldehyde.[2]

Solubility Profile

The solubility behavior of this compound is dictated by its two hydrophobic aromatic rings and the nitro group.[1] It follows the "Activated Ester" solubility rules: High solubility in polar aprotic solvents; insolubility and instability in aqueous buffers. [2]

| Solvent Class | Solvent | Solubility Rating | Suitability for Stock | Notes |

| Polar Aprotic | DMSO | High (>50 mM) | Excellent | Recommended stock solvent. Anhydrous grade required to prevent hydrolysis.[1][2] |

| Polar Aprotic | DMF | High (>50 mM) | Excellent | Alternative to DMSO.[1] Easier to remove by evaporation.[1] |

| Chlorinated | DCM / CHCl₃ | High | Good | Used primarily during synthesis and purification.[1] |

| Ethers | THF | Moderate-High | Fair | Susceptible to peroxide formation which may oxidize the aldehyde.[1] |

| Alcohols | Methanol/Ethanol | Moderate | FORBIDDEN | DO NOT USE. Causes transesterification (swaps nitrophenyl for methyl/ethyl), deactivating the compound.[1][2] |

| Aqueous | Water / PBS | Insoluble | N/A | Compound precipitates immediately.[1] Rapid hydrolysis occurs at pH > 7.[1]0. |

Stability & Hydrolysis (The "Yellow" Indicator)

This compound contains a self-validating stability indicator.[1] The leaving group, 4-nitrophenol , is yellow in its deprotonated form (nitrophenolate, pKa ~7.1).[2]

Part 2: Preparation & Handling Protocols

Protocol A: Preparation of Stock Solution (100 mM)

Objective: Prepare a stable stock for bioconjugation or synthesis.[2]

-

Calculate Mass: Molecular Weight ≈ 271.23 g/mol .[1]

-

Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2]

-

Dissolution: Add solvent to the vial containing the solid.[1] Vortex vigorously for 30 seconds.[1]

-

Storage: Aliquot into single-use vials. Store at -20°C under argon/nitrogen.

Protocol B: Solubility Determination (Self-Validating)

Since exact "mg/mL" data varies by crystal form, use this protocol to determine the saturation limit for your specific batch.[2]

Part 3: Mechanism of Action & Workflow

This compound is a heterobifunctional crosslinker .[1] It reacts with primary amines (via the ester) and hydrazines/hydroxylamines (via the aldehyde).[1]

Reaction Pathway Diagram

The following diagram illustrates the dual-reactivity workflow, highlighting the critical solvent switch from organic stock to aqueous reaction.

Caption: Workflow for bioconjugation. The stock must be anhydrous; dilution into aqueous buffer initiates the competition between aminolysis (desired) and hydrolysis (undesired).[1][2]

Part 4: Synthesis & Purification (Source of Solubility Data)[1][2]

Understanding the synthesis provides the most accurate solubility data for purification.[1] The ester is typically synthesized via DCC coupling.[1]

Synthesis Reaction:

Purification Solubility Logic:

References

-

Synthesis of Activated Esters: Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852.[1][2] [1][2]

-

Hydrolysis Kinetics: Knani, D., et al. (2019).[1][2] Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar.

-

Bioconjugation Protocols: Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1] Chapter 3: The Chemistry of Reactive Groups. Academic Press.[1] [1][2]

-

Precursor Properties: PubChem. (n.d.). 4-Formylbenzoic acid (CID 12088).[1][2][4][5] [1][2]

Sources

- 1. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 4-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability & Reactivity Profiling: 4-Nitrophenyl Esters vs. NHS Esters in Bioconjugation

Executive Summary

In the architecture of bioconjugation and peptide synthesis, the choice between 4-nitrophenyl (PNP) esters and N-hydroxysuccinimide (NHS) esters is rarely a matter of preference—it is a calculation of hydrolytic stability versus aminolytic reactivity .

This guide dissects the physicochemical trade-offs between these two activated esters. While NHS esters are the industry standard for aqueous protein labeling due to their rapid kinetics, they suffer from poor hydrolytic stability (t½ ~4 hours at pH 7). Conversely, 4-nitrophenyl esters offer superior storage stability and controlled reactivity, making them indispensable for organic-phase peptide synthesis and radiolabeling, albeit with slower kinetics and lower water solubility.

Part 1: Mechanistic Foundations

The utility of an active ester is governed by the "Goldilocks" principle of its leaving group: it must be reactive enough to acylate an amine but stable enough to resist spontaneous hydrolysis before the target reaction occurs.

The Leaving Group Physics (pKa Analysis)

The reactivity of an active ester correlates inversely with the pKa of the conjugate acid of the leaving group. A lower pKa implies a more stable anion and thus a better leaving group.

-

N-Hydroxysuccinimide (NHS): The pKa of the N-hydroxyl group is approximately 6.0 . This relatively low pKa makes the NHS anion a potent leaving group, driving rapid aminolysis. However, it also lowers the energy barrier for nucleophilic attack by water (hydrolysis).

-

4-Nitrophenol (PNP): The pKa of the phenolic hydroxyl is approximately 7.15 .[1] Being less acidic than NHS, the 4-nitrophenolate anion is a poorer leaving group. Consequently, PNP esters are generally less reactive toward amines but significantly more resistant to hydrolysis.

Reaction Pathways: Aminolysis vs. Hydrolysis

Both esters react via a Nucleophilic Acyl Substitution mechanism.[2] The critical differentiator is the competition between the target amine (

Figure 1: Mechanistic Competition The following diagram illustrates the bifurcation between the productive pathway (Aminolysis) and the degradation pathway (Hydrolysis).

Caption: Competitive pathways for active esters. NHS esters favor the green path but risk the red path in aqueous buffers. PNP esters suppress the red path but require longer times for the green path.

Part 2: Stability Analysis

Hydrolytic Stability Profile

The primary failure mode in bioconjugation is the hydrolysis of the active ester before it encounters the target amine.

Table 1: Comparative Hydrolytic Stability (Aqueous Buffer)

| Parameter | NHS Ester | 4-Nitrophenyl (PNP) Ester |

| Half-life (pH 7.0, 0°C) | ~4–5 hours [1] | > 24 hours (Solubility limited) |

| Half-life (pH 8.6, 4°C) | ~10 minutes [1] | ~2–4 hours |

| Storage Stability | Moisture sensitive; must be desiccated at -20°C. | High; stable at RT (desiccated) for months. |

| Solvent Compatibility | DMSO/DMF (anhydrous) required for stock. | Strictly organic (DCM, DMF) or mixed systems. |

Key Insight: NHS esters are "use-immediately" reagents. Once dissolved in aqueous buffer, the clock starts ticking. At pH 8.0 (optimal for lysine conjugation), an NHS ester can lose 50% of its potency in under an hour. PNP esters, by contrast, are robust enough to survive purification steps (e.g., recrystallization) that would destroy NHS esters [2].

Monitoring Hydrolysis (Self-Validating Protocol)

Because these reagents degrade, you must validate their activity before use.

-

NHS Verification: Measure absorbance at 260 nm . The hydrolysis product (N-hydroxysuccinimide) absorbs strongly here. A shift in the UV spectrum compared to the ester indicates degradation.

-

PNP Verification: Measure absorbance at 400–405 nm . The release of the 4-nitrophenolate anion turns the solution yellow. This provides a built-in "colorimetric timer" for the reaction progress.

Part 3: Experimental Workflows

Protocol A: NHS Ester Conjugation (Aqueous)

Best for: Protein labeling, antibody-drug conjugates (ADCs).

Reagents:

-

Protein (1–10 mg/mL) in Bicarbonate Buffer (pH 8.3). Crucial: Avoid primary amine buffers like Tris or Glycine.[4]

-

NHS-Ester (dissolved in anhydrous DMSO immediately before use).

Step-by-Step:

-

Calculate Stoichiometry: Use a 10–20 fold molar excess of NHS ester over protein.

-

Solubilization: Dissolve NHS ester in dry DMSO. Do not store this stock.

-

Initiation: Add DMSO stock to protein solution (final DMSO < 10% v/v). Vortex gently.

-

Incubation: React for 1 hour at Room Temperature (RT) or 2 hours at 4°C.

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to stop the reaction.

-

Purification: Desalt via size-exclusion chromatography (e.g., PD-10 column) or dialysis to remove hydrolyzed NHS and excess reagent.

Protocol B: 4-Nitrophenyl Ester Coupling (Organic/Mixed)

Best for: Peptide synthesis, small molecule activation, radiolabeling precursors.

Reagents:

-

4-Nitrophenol (1.0 eq).[1]

-

DCC (Dicyclohexylcarbodiimide) (1.0 eq).

-

Solvent: Anhydrous DCM or DMF.

Step-by-Step (Synthesis of PNP Ester):

-

Activation: Dissolve acid and 4-nitrophenol in DCM at 0°C.

-

Coupling: Add DCC dropwise. Stir at 0°C for 1 hour, then RT overnight.

-

Filtration: Filter off the precipitated DCU (dicyclohexylurea) byproduct.

-

Isolation: Evaporate solvent and recrystallize (often from ethanol/hexane). Note: The stability of PNP allows this purification step, yielding a pure, storable solid [2].

Step-by-Step (Conjugation):

-

Reaction: Dissolve purified PNP ester in DMF. Add amine component (1.0–1.2 eq).

-

Catalysis (Optional): Add 0.1 eq of HOBt (Hydroxybenzotriazole) to accelerate kinetics if reaction is sluggish.

-

Monitoring: Watch for the yellow color of 4-nitrophenolate. Quantify at 405 nm.

Part 4: Decision Matrix

When should you deviate from the standard NHS protocol? Use the following logic flow to determine the optimal chemistry.

Figure 2: Selection Logic Tree

Caption: Decision tree for reagent selection. PNP esters are preferred when intermediate stability or purification is required.

Summary of Trade-offs

| Feature | NHS / Sulfo-NHS | 4-Nitrophenyl (PNP) |

| Primary Use Case | Bioconjugation (Proteins) | Peptide Synthesis / Radiolabeling |

| Water Solubility | Good (Sulfo-NHS) to Poor (NHS) | Very Poor (Hydrophobic) |

| Reaction Speed | Fast (Minutes to Hours) | Slow (Hours to Days) |

| Atom Economy | Low (NHS group is heavy) | Moderate |

| Byproduct | N-Hydroxysuccinimide (Water soluble) | 4-Nitrophenol (Yellow, Toxic) |

References

-

Whetstone, P. A., et al. (2004). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. NIH / PubMed Central. Retrieved from [Link]

Sources

- 1. borbasgroup.com [borbasgroup.com]

- 2. benchchem.com [benchchem.com]

- 3. NIP-O-succinimide|Hapten Bioconjugation Reagent [benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 5. reddit.com [reddit.com]

- 6. d-nb.info [d-nb.info]

- 7. bachem.com [bachem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Note: Bioorthogonal Engineering of Proteins using 4-Nitrophenyl 4-formylbenzoate

Executive Summary

This guide details the protocol for using 4-Nitrophenyl 4-formylbenzoate (4-NPFB) to introduce bioorthogonal aldehyde handles onto lysine residues of proteins. Unlike aliphatic aldehydes, the benzaldehyde moiety introduced by 4-NPFB is chemically stable and does not readily undergo aldol condensations or hydration, making it a superior handle for long-term storage and subsequent conjugation.

This workflow utilizes a two-step "Installation and Ligation" strategy:

-

Installation: Acylation of primary amines (Lysines/N-terminus) with 4-NPFB.

-

Ligation: Bioorthogonal reaction of the installed aldehyde with hydrazine- or hydroxylamine-functionalized payloads (fluorophores, drugs, or affinity tags) to form stable hydrazone or oxime linkages.

Scientific Mechanism & Rationale

The Reagent: this compound

4-NPFB is a heterobifunctional linker possessing two distinct reactive centers:

-

4-Nitrophenyl Ester: An amine-reactive active ester. While less water-soluble than Sulfo-NHS esters, the 4-nitrophenyl ester offers superior hydrolytic stability during storage and handling. Upon reaction, it releases 4-nitrophenol (a yellow by-product), which serves as a visual process indicator.

-

4-Formylbenzoate (Benzaldehyde): A bioorthogonal handle. Aromatic aldehydes react specifically with nucleophiles like hydrazines (

) and hydroxylamines (

The Chemistry: Bis-Aryl Hydrazone Formation

When the installed benzaldehyde reacts with an aromatic hydrazine (e.g., HyNic or hydrazinonicotinamide), it forms a bis-aryl hydrazone bond.

-

Stability: This bond is significantly more stable than aliphatic hydrazones, often eliminating the need for cyanoborohydride reduction.

-

Traceability: The bis-aryl hydrazone system creates a unique chromophore with an absorbance maximum at 354 nm . This allows for non-destructive quantification of the conjugation efficiency (Molar Substitution Ratio).

Workflow Visualization

Figure 1: The two-stage labeling workflow. Step 1 installs the aldehyde handle; Step 2 utilizes bioorthogonal chemistry to attach the payload.

Protocol 1: Aldehyde Installation (Protein Modification)

Objective: To covalently attach 4-formylbenzoate (4FB) groups to the protein surface.

Materials Required[1][2][3][4][5][6][7][8]

-

Target Protein: 1–5 mg/mL in non-amine buffer (PBS, HEPES, or Borate).

-

Reagent: this compound (MW: ~271.2 g/mol ).

-

Solvent: Anhydrous DMF or DMSO.

-

Desalting Column: Zeba Spin columns or PD-10 (Sephadex G-25).

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5–8.0.

Step-by-Step Methodology

-

Buffer Exchange: Ensure the protein is in Conjugation Buffer.

-

Critical: Remove any Tris, Glycine, or BSA, as these amines will compete for the linker.

-

-

Linker Solubilization: Dissolve 4-NPFB in anhydrous DMF to a concentration of 50–100 mM.

-

Expert Note: 4-NPFB is hydrophobic. Do not dissolve in aqueous buffer. Prepare immediately before use.

-

-

Reaction Setup: Add the 4-NPFB solution to the protein solution.

-

Stoichiometry: Use a 10- to 20-fold molar excess of linker over protein.

-

Solvent Limit: Keep the final DMF volume < 10% (v/v) to prevent protein precipitation.

-

-

Incubation: Incubate at Room Temperature (20–25°C) for 2–4 hours with gentle mixing.

-

Visual Check: The solution should turn slightly yellow due to the release of the 4-nitrophenolate leaving group.

-

-

Purification: Remove excess unreacted linker and the 4-nitrophenol byproduct using a desalting column equilibrated with Coupling Buffer (0.1 M Sodium Phosphate, pH 6.0).

-

Why pH 6.0? The subsequent hydrazine reaction is more efficient and specific at slightly acidic pH.

-

Quality Control: The Self-Validating Step

Before proceeding, you must quantify the number of aldehydes installed. Proceeding blindly leads to irreproducible conjugates.

The 2-Hydrazinopyridine (2-HP) Assay

2-HP reacts with the installed benzaldehyde to form a specific hydrazone absorbing at 350 nm (Molar Extinction Coefficient

-

Prepare 0.5 mM 2-HP in 0.1 M Acetate buffer, pH 4.5.

-

Mix 50 µL of modified protein (from Protocol 1) with 450 µL of 2-HP solution.

-

Incubate for 60 minutes at 37°C.

-

Measure Absorbance at 350 nm (

). -

Calculate Molar Substitution Ratio (MSR):

Protocol 2: Bioorthogonal Ligation

Objective: Conjugate the aldehyde-modified protein with a hydrazine-functionalized payload.

Materials Required[1][2][3][4][5][6][7][8]

-

Aldehyde-Modified Protein (in pH 6.0 buffer).

-

Hydrazine-Tag: e.g., HyNic-Fluorophore, Biotin-Hydrazide.

-

Catalyst: Aniline (100 mM stock in water, pH adjusted to 6.0).

Step-by-Step Methodology

-

Catalyst Addition: To the protein solution, add Aniline to a final concentration of 10 mM.

-

Payload Addition: Add the Hydrazine-Tag (5–10 equivalents relative to the protein).

-

Incubation: Incubate for 2 hours at Room Temperature.

-

Note: Without aniline, this reaction requires 12–24 hours.

-

-

Purification: Remove excess payload and aniline using a desalting column or dialysis against the final storage buffer (e.g., PBS pH 7.4).

Data Summary Table: Reaction Conditions

| Parameter | Installation Step | Ligation Step |

| Reactive Group | 4-Nitrophenyl Ester | 4-Formylbenzoate (Aldehyde) |

| Target | Lysine ( | Hydrazine ( |

| Optimal pH | 7.5 – 8.2 | 5.0 – 6.5 |

| Time | 2 – 4 Hours | 1 – 3 Hours (with Catalyst) |

| By-product | 4-Nitrophenol (Yellow) | Water |

| Key Additive | Organic Co-solvent (DMF) | Aniline (Catalyst) |

Troubleshooting & Storage

-

Precipitation during Installation: The 4-NPFB is hydrophobic. If the protein precipitates upon addition, lower the final DMF concentration to 5% and add the linker in multiple small aliquots rather than a single bolus.

-

Low Conjugation Efficiency:

-

Check the 2-HP assay results. If aldehyde installation is low (< 1 per protein), the initial acylation failed. Ensure the starting buffer was amine-free (no Tris).

-

If aldehydes are present but conjugation fails, ensure the pH is < 7.0 for the ligation step. Hydrazone formation is acid-catalyzed.

-

-

Storage: Store the solid 4-NPFB reagent at -20°C under desiccant. Prepare solutions immediately before use; the active ester hydrolyzes rapidly in moist solvents.

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: The Chemistry of Reactive Groups. [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody-Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192. [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-Nitrophenyl 4-formylbenzoate in aqueous buffers

A Guide to Preventing Hydrolysis in Aqueous Buffers for Researchers and Drug Development Professionals

Welcome to the technical support guide for 4-Nitrophenyl 4-formylbenzoate. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success of your research. This guide is designed with full editorial control to provide you with in-depth, field-proven insights into a common challenge: the hydrolysis of this compound in aqueous experimental conditions. We will move beyond simple protocols to explain the causality behind our recommendations, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered by researchers.

Q1: My freshly prepared solution of this compound in buffer is already yellow. What does this mean?

A yellow color indicates the presence of the 4-nitrophenolate ion, which is a product of ester hydrolysis.[1] This means a portion of your compound has already degraded. This premature hydrolysis is a common issue and is typically caused by the pH of your aqueous buffer.

Q2: What is the primary cause of this compound degradation in my experiments?

The primary cause is hydrolysis, a chemical reaction where water breaks the ester bond. This reaction is significantly accelerated by hydroxide ions (OH⁻), a process known as base-catalyzed hydrolysis.[2][3] Therefore, the pH of your aqueous buffer is the most critical factor influencing the stability of the compound.

Q3: How exactly does pH affect the stability of the ester?

The rate of hydrolysis is highly pH-dependent.

-

Acidic Conditions (pH < 6): Hydrolysis is slow. The reaction is catalyzed by H⁺ ions, but this is generally a much slower process than base-catalyzed hydrolysis.[3]

-

Neutral Conditions (pH ≈ 7): A baseline rate of hydrolysis occurs, which can still be significant for sensitive experiments.

-

Alkaline Conditions (pH > 8): The rate of hydrolysis increases dramatically.[4] The concentration of hydroxide ions is higher, leading to rapid nucleophilic attack on the ester's carbonyl carbon.[3]

Q4: Besides pH, does temperature play a role in hydrolysis?

Yes, temperature is a crucial factor. Like most chemical reactions, the rate of hydrolysis increases with temperature.[5] Running experiments on ice or at a controlled, cool temperature can significantly slow down degradation. It is critical to maintain a consistent temperature for reproducible results.[6]

Q5: Are there specific buffer components I should use or avoid?

While pH is the dominant factor, some buffer species can act as nucleophiles and directly participate in the cleavage of the ester. It is generally best to use buffers with non-nucleophilic components. Good choices include phosphate (at acidic to neutral pH), MES, and HEPES. Be cautious with buffers containing primary or secondary amines, such as Tris, especially at higher pH values, as they can potentially react with the ester.

Q6: How should I prepare and store my stock and working solutions?

Proper preparation and storage are essential for minimizing degradation.

-

Stock Solutions: this compound has poor water solubility.[7] Prepare a concentrated stock solution (e.g., 10-100 mM) in a dry, aprotic organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solutions: Aqueous working solutions must be prepared fresh for each experiment.[8] Add the required volume of the organic stock solution to your pre-chilled aqueous buffer just before initiating the experiment. Rapidly mix to ensure homogeneity and prevent precipitation.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving hydrolysis-related issues.

Problem: High Background Signal or Rapid, Uncontrolled Increase in Absorbance

You observe a high initial absorbance reading at 405-410 nm, or the absorbance increases rapidly even in your negative control samples.

This is the most common reason. At a pH above 7.5-8.0, the rate of spontaneous, base-catalyzed hydrolysis becomes significant, leading to the release of 4-nitrophenol.[4][9]

Solution:

-

Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your buffer at the temperature of your experiment.

-

Lower the pH: If your experimental design allows, lower the buffer pH. The ideal range for stability is typically between pH 6.0 and 7.0.

-

Run a Control: Perform a kinetic scan of your this compound working solution in the buffer alone (without other reagents) to quantify the rate of spontaneous hydrolysis. This background rate can then be subtracted from your experimental data.

Biological samples, buffer salts, or water could be contaminated with esterases or have an incorrect pH.

Solution:

-

Use High-Purity Reagents: Ensure you are using high-purity water (e.g., Milli-Q or 18 MΩ·cm) and analytical grade buffer components.

-

Test for Enzymatic Contamination: If you suspect contamination from biological sources, consider adding a broad-spectrum esterase inhibitor cocktail to a control sample to see if it reduces the background hydrolysis rate.

-

Filter Sterilize Buffers: For long-term storage of buffer stock solutions, filter sterilization can prevent microbial growth, which could introduce esterases.

The working solution was prepared too far in advance or was left at room temperature for an extended period.

Solution:

-

Prepare Fresh: Always prepare the aqueous working solution immediately before use.[8]

-

Keep it Cold: Prepare the buffer and keep it on ice. Add the compound stock to the cold buffer right before starting the assay.

-

Minimize Time: Reduce the time between preparing the solution and taking the measurement to an absolute minimum.

Technical Deep Dive & Experimental Protocols

The Mechanism of Base-Catalyzed Hydrolysis

The instability of this compound in aqueous buffers is primarily due to base-catalyzed hydrolysis. This is a two-step nucleophilic acyl substitution reaction. The 4-nitrophenyl group is an excellent leaving group, which makes the ester particularly susceptible to this reaction.

-

Nucleophilic Attack: A hydroxide ion (OH⁻) from the buffer acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrophenoxide ion, which is a stable leaving group due to resonance stabilization provided by the nitro group. The 4-nitrophenoxide ion subsequently protonates to form 4-nitrophenol, with the equilibrium depending on the solution's pH.

Caption: Base-catalyzed hydrolysis of this compound.

Protocol 1: Preparation of a Stabilized Working Solution

This protocol is designed to minimize hydrolysis during the preparation of your experimental solution.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Your chosen aqueous buffer (e.g., 100 mM Phosphate buffer, pH 6.5)

-

Microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Prepare Stock Solution: Dissolve a precisely weighed amount of this compound in anhydrous DMSO to create a 50 mM stock solution.

-

Aliquot and Store: Dispense the stock solution into small, single-use aliquots in microcentrifuge tubes. Store these aliquots at -20°C or below.

-

Pre-chill Buffer: Place your aqueous experimental buffer in an ice bath for at least 15 minutes before use.

-

Prepare Working Solution: For a final concentration of 200 µM in a 1 mL total volume, add 4 µL of the 50 mM stock solution to 996 µL of the pre-chilled buffer.

-

Mix Immediately: Immediately vortex or pipette-mix the solution gently but thoroughly. Do not allow the concentrated DMSO stock to sit in the buffer before mixing.

-

Use Immediately: Proceed with your experiment without delay.

Protocol 2: Quantifying Background Hydrolysis Rate

This experiment allows you to determine the stability of this compound in your specific buffer system.

Materials:

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

-

Freshly prepared working solution of this compound (from Protocol 1)

-

Reference buffer (the same buffer used for the working solution)

Procedure:

-

Set up Spectrophotometer: Set the spectrophotometer to read absorbance at 410 nm. Set the temperature to match your experimental conditions (e.g., 25°C).

-

Blank the Instrument: Use the reference buffer to zero the spectrophotometer.

-

Initiate the Reading: Add the freshly prepared working solution to the cuvette, place it in the spectrophotometer, and immediately start recording the absorbance at 410 nm every 30 seconds for 15-30 minutes.

-

Analyze the Data: Plot Absorbance at 410 nm versus Time (in minutes). The slope of this line represents the rate of spontaneous hydrolysis (in Absorbance units/min). If the plot is linear, it indicates a zero-order rate of background signal increase, which can be reliably subtracted from your enzyme kinetics data.

Data Summary: Buffer Selection and Stability

| Buffer System | Recommended pH Range | Relative Hydrolysis Rate | Comments |

| Sodium Acetate | 4.0 - 5.5 | Very Low | Ideal for stability, but may not be suitable for biological assays requiring neutral pH. |

| MES | 5.5 - 6.7 | Low | Good choice for experiments in the slightly acidic range. |

| Sodium Phosphate | 6.0 - 7.4 | Low to Moderate | A versatile buffer. Stability decreases noticeably as pH approaches 7.4.[4] |

| HEPES | 7.0 - 8.0 | Moderate to High | Use with caution. The rate of hydrolysis increases significantly in this range. |

| Tris | 7.5 - 9.0 | High | Generally not recommended due to potential nucleophilic activity and high pH range. |

| Borate / Carbonate | 8.5 - 10.0 | Very High | Should be avoided unless extremely rapid hydrolysis is desired.[10][11] |

Troubleshooting Workflow

This diagram outlines a logical path for diagnosing and resolving issues with ester hydrolysis.

Caption: A step-by-step workflow for troubleshooting hydrolysis issues.

References

-

ResearchGate. Hydrolysis of 4-nitrophenyl esters and pH optimum. Available at: [Link]

-

Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Available at: [Link]

-

Zhu, Y., & Ford, W. T. (2009). Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. Langmuir, 25(6), 3435–3439. Available at: [Link]

-

PubMed. (2009). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. Available at: [Link]

-

Semantic Scholar. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Available at: [Link]

-

Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]

-

ResearchGate. Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. Available at: [Link]

-

Wofford, J. D., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 296, 100481. Available at: [Link]

-

Chemguide. hydrolysis of esters. Available at: [Link]

-

Edinburgh Research Explorer. (2016). Characterisation of a new family of carboxyl esterases with an OsmC domain. Available at: [Link]

-

ACS Publications. (2015). Learning Chemistry from Good and (Why Not?) Problematic Results: Kinetics of the pH-Independent Hydrolysis of 4-Nitrophenyl Chloroformate. Available at: [Link]

-

Science.gov. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Available at: [Link]

-

ResearchGate. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Available at: [Link]

-

ResearchGate. What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? Available at: [Link]

-

ResearchGate. Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. Available at: [Link]

-

ResearchGate. Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Available at: [Link]

-

BioResources. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. Available at: [Link]

-

ResearchGate. Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing pH for 4-Nitrophenyl Ester Amine Coupling

Welcome to the technical support center for optimizing 4-nitrophenyl (PNP) ester amine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring your success in forming stable amide bonds for your critical applications.

The Balancing Act: Understanding the Core Reaction and the Critical Role of pH

The coupling of a 4-nitrophenyl ester to a primary amine is a robust and widely used bioconjugation technique. The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the PNP ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the 4-nitrophenolate leaving group and forming a stable amide bond.

The efficiency of this reaction hinges on a delicate balance between two competing processes: the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water). The pH of the reaction environment is the single most critical factor governing this balance.

dot

Minimizing aldehyde oxidation in 4-Nitrophenyl 4-formylbenzoate storage

Introduction

Welcome to the dedicated technical support guide for 4-Nitrophenyl 4-formylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional molecule. Our goal is to provide you with in-depth technical insights and practical solutions to ensure the stability and integrity of this compound throughout its storage and application. The inherent reactivity of the aldehyde functional group makes it susceptible to oxidation, a primary degradation pathway that can compromise experimental outcomes. This guide offers a comprehensive collection of troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize aldehyde oxidation and maintain the purity of your material.

Understanding the Challenge: The Oxidation of the Formyl Group

The aldehyde moiety in this compound is prone to oxidation to the corresponding carboxylic acid, 4-Nitrophenyl 4-carboxybenzoate. This degradation is primarily initiated by atmospheric oxygen and can be accelerated by several factors including light, elevated temperature, and the presence of moisture. The electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the formyl group, making it susceptible to oxidative degradation pathways.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the purity of my this compound over time, even when stored in the original container. What is the likely cause?

A1: The most probable cause of purity degradation is the oxidation of the aldehyde functional group to a carboxylic acid. This is a common issue with aromatic aldehydes and can occur even under what may seem to be standard storage conditions. Factors such as repeated opening of the container, exposure to ambient air and light, and temperature fluctuations can accelerate this process.

Q2: How can I visually inspect my sample for signs of degradation?

A2: While visual inspection is not a definitive measure of purity, you might observe a change in the physical appearance of the solid material. Fresh, high-purity this compound should be a crystalline solid. Significant degradation may lead to a slight discoloration or a change in the crystalline structure. However, the absence of visual changes does not guarantee purity. Analytical confirmation is always recommended.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: For optimal stability, we recommend the following storage conditions:

| Storage Duration | Temperature | Atmosphere | Light Conditions |

| Short-Term (< 1 month) | 2-8°C (Refrigerated) | Standard | Amber vial or dark location |

| Long-Term (> 1 month) | -20°C (Frozen) | Inert gas (Argon or Nitrogen) | Amber vial or dark location |

Q4: Is it necessary to use an inert gas for storage?

A4: For long-term storage, blanketing the compound with an inert gas like argon or nitrogen is highly recommended.[1] This displaces atmospheric oxygen, which is the primary oxidizing agent.[2] For short-term storage where the container is frequently opened, the benefit of an inert atmosphere is diminished unless the container is purged after each use.

Q5: Can I use antioxidants to prevent the oxidation of the aldehyde?

A5: The use of antioxidants can be a viable strategy, but it requires careful consideration. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol are commonly used to inhibit radical-mediated oxidation.[3][4] However, their compatibility with the nitroaromatic system of this compound and potential interference in downstream applications must be evaluated. We recommend conducting a small-scale compatibility study before adding any antioxidant to your bulk material.

Q6: My application is highly sensitive to impurities. How can I purify my this compound if I suspect it has degraded?

A6: If you suspect oxidation has occurred, recrystallization is a common and effective purification method.[5] A suitable solvent system would need to be determined empirically, but solvents like acetone or ethyl acetate could be good starting points. The oxidized carboxylic acid impurity has different polarity and solubility profiles, which allows for its separation during recrystallization.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the stability of this compound.

Problem 1: Inconsistent Experimental Results

Symptoms:

-

Variability in reaction yields or kinetics.

-

Appearance of unexpected side products.

-

Poor reproducibility of assays.

Logical Troubleshooting Workflow:

Sources

Technical Support Center: Reducing Non-Specific Binding (NSB) of Hydrophobic Nitrophenyl Linkers

Status: Operational Support Tier: Level 3 (Senior Scientific Application) Topic: Hydrophobic Interaction Chromatography, Bioconjugation, Immunoassays Last Updated: February 6, 2026

Diagnostic Hub: Identify Your Issue

Before modifying your protocol, identify the specific manifestation of non-specific binding (NSB) in your experiment. Select the symptom that best matches your observation:

| Symptom | Likely Root Cause | Recommended Action |

| High Background Signal (ELISA/Western) | Unreacted nitrophenyl esters reacting with blocking proteins or hydrophobic adsorption to plastic. | See Scenario A |

| Precipitation During Conjugation | "Hydrophobic collapse" of the linker upon introduction to aqueous buffer. | See Scenario B |

| Rapid In Vivo Clearance (ADCs) | Hydrophobic patches triggering Reticuloendothelial System (RES) uptake. | See Scenario C |

| Low Recovery from Columns | Irreversible binding of the linker to resin matrices or tubing. | See Protocol 2 |

Deep Dive Troubleshooting (Q&A)

Scenario A: High Background in Immunoassays

User Question: I am using a nitrophenyl ester-activated hapten for an ELISA. Even after blocking with BSA, my negative controls show high absorbance. Why?

Senior Scientist Response: This is a classic "Sticky Linker" artifact. Nitrophenyl groups are not only reactive; they are highly hydrophobic and electron-withdrawing. Two distinct mechanisms are likely occurring:

-

Incomplete Quenching: If the nitrophenyl ester is not fully reacted or quenched, it will covalently bind to lysine residues on your blocking protein (BSA/Casein). Your "blocker" then becomes a target.

-

Pi-Stacking Interactions: The nitro group creates a strong dipole. If your target protein or surface has aromatic residues (Tryptophan/Phenylalanine), the linker will adhere via pi-stacking, which is resistant to standard saline washes.

Corrective Workflow:

-

Quench Aggressively: Do not rely on time alone. Add a small molecule amine (e.g., 1M Tris, pH 8.0 or Ethanolamine) to the reaction for 30 minutes post-conjugation to convert remaining esters to stable, non-reactive amides.

-

Detergent Swap: Standard Tween-20 (0.05%) may be insufficient. Switch to Tween-80 or Triton X-100 (0.1%) for the wash steps. These have lower Critical Micelle Concentrations (CMC) and are more effective at solubilizing aromatic hydrophobic moieties.

Scenario B: Precipitation During Conjugation

User Question: As soon as I add my nitrophenyl linker (dissolved in DMSO) to my protein solution, the solution turns cloudy. Is my protein denaturing?

Senior Scientist Response: Likely not. You are observing Hydrophobic Collapse . Nitrophenyl linkers often have low water solubility. When the organic solvent (DMSO) is diluted into the aqueous buffer, the local solvent environment changes too rapidly, forcing the hydrophobic linkers to aggregate before they can react with the protein.

Corrective Workflow:

-

Reverse Addition: Do not add the linker to the protein. Add the protein into a stirring solution of the linker (if stoichiometry allows) or add the linker in multiple small aliquots.

-

Cosolvent Tuning: Maintain a final organic solvent concentration (DMSO or DMA) of 10-20% (v/v) during the reaction, provided your protein can tolerate it.

-

PEGylation (The "Gold Standard"): Switch to a linker with a polyethylene glycol (PEG) spacer. A PEG4 or PEG8 spacer acts as a "solubility wing," keeping the nitrophenyl group in solution in aqueous environments.

Scenario C: Rapid In Vivo Clearance (ADCs)

User Question: My antibody-drug conjugate (ADC) uses a cleavable nitrophenyl linker. It works in vitro, but in mice, it clears within minutes. Why?

Senior Scientist Response: The hydrophobic nitrophenyl group is acting as a "grease patch" on your antibody. The Reticuloendothelial System (RES), specifically macrophages in the liver and spleen, aggressively scavenges hydrophobic particles. This is non-specific uptake, not target-mediated clearance.

Corrective Workflow:

-

Shielding: You must mask the hydrophobicity. Use a branched linker where a PEG chain hangs "pendant" to the drug-linker axis. The hydration shell of the PEG prevents the hydrophobic patch from contacting cell surface receptors on macrophages.

Validated Protocols

Protocol 1: Hydrophilic Masking & Solubilization

Use this protocol to prevent precipitation and reduce stickiness during conjugation.

Reagents:

-

Solvent: Anhydrous DMSO or DMA (Dimethylacetamide).

-

Buffer: PBS, pH 7.4 (free of primary amines).

-

Quencher: 1M Tris-HCl, pH 8.0.

Step-by-Step:

-

Solubilization: Dissolve the nitrophenyl linker in DMSO at a concentration of 10–50 mM. Note: If the linker is purely hydrophobic, ensure it is fully dissolved; sonicate if necessary.

-

Cosolvent Prep: Add DMSO to your protein buffer to reach 10% (v/v) before adding the linker. This "acclimatizes" the buffer.

-

Dropwise Addition: Add the linker solution to the protein solution dropwise while vortexing or stirring rapidly. Do not allow the local concentration of DMSO to exceed 20%.

-

Incubation: Incubate for 2 hours at Room Temperature or 4°C overnight.

-

Critical Quench: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes. This converts unreacted nitrophenyl esters to hydrophilic Tris-amides.

-

Purification: Desalt immediately using a Zeba Spin column or dialysis to remove the free nitrophenol byproduct (yellow color) and organic solvent.

Protocol 2: Diagnostic "Linker-Only" Control

Use this to prove NSB is caused by the linker and not the antibody.

-

Take your target surface (e.g., ELISA plate coated with Antigen).

-

Prepare a "Dummy Conjugate": React the nitrophenyl linker with Bovine Serum Albumin (BSA) using the exact same stoichiometry as your therapeutic antibody.

-

Apply this BSA-Linker conjugate to the plate.

-

Interpretation:

-

If signal is Low : The linker is benign.

-

If signal is High : The linker itself is binding non-specifically to the antigen or surface. You must switch to a PEGylated or Sulfonated variant.

-

Data Summary: Linker Performance Comparison

| Linker Architecture | Hydrophobicity Index (LogP) | Aqueous Solubility | NSB Risk (In Vitro) | RES Clearance (In Vivo) |

| Standard Nitrophenyl | High (> 3.0) | Poor (< 1 mM) | High | Fast |

| Sulfonated Nitrophenyl | Low (< 1.0) | Good (> 10 mM) | Low | Moderate |

| PEG4-Nitrophenyl | Moderate (1.5) | Excellent | Moderate | Slow |

| Branched PEG-Nitrophenyl | Very Low | Superior | Lowest | Slowest |

Mechanism Visualization

Diagram 1: The Mechanism of Non-Specific Binding

This diagram illustrates how hydrophobic nitrophenyl groups bypass specific binding sites and adhere to "sticky" pockets on non-target proteins.

Caption: Hydrophobic nitrophenyl groups (Red) preferentially sequester into hydrophobic pockets (Yellow) of non-target proteins, causing high background noise.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct remediation strategy.

Caption: Step-by-step logic to resolve nitrophenyl linker issues based on observable symptoms.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on linker chemistry and quenching protocols).

-

PurePEG. (2025).[1] Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. (Explains the role of hydration shells in reducing aggregation).

-

Thermo Fisher Scientific. (2025). Bioconjugation and Crosslinking Technical Handbook. (Details on quenching strategies and buffer additives).

-

Rao, G., & Philipp, M. (1991). Irreversible Inhibition of a Monoclonal Antibody by a Nitrophenyl Ester. Journal of Protein Chemistry. (Case study on nitrophenyl reactivity with non-target lysines).

-

Veronese, F. M., & Pasut, G. (2005).[2] PEGylation, successful approach to drug delivery. Drug Discovery Today. (Foundational text on using PEG to mask hydrophobic clearance).

Sources

Validation & Comparative

Advanced Comparison Guide: Mass Spectrometry Analysis of 4-Formylbenzoate (4-FB) Modified Peptides

Executive Summary

This guide provides a technical analysis of peptides modified with Succinimidyl 4-formylbenzoate (S-4FB) , a critical intermediate in bis-aryl hydrazone bioconjugation (often referred to as Solulink™ chemistry). Unlike traditional maleimide-thiol or NHS-ester chemistries, 4-FB modification introduces a specific aromatic aldehyde moiety designed for hyper-stable conjugation with HyNic-modified counterparts.

For researchers in drug development and proteomics, accurate mass spectrometry (MS) characterization of this modification is essential to quantify the "Drug-to-Antibody Ratio" (DAR) or conjugation efficiency. This guide compares 4-FB performance against standard alternatives, detailing mass shifts, fragmentation behavior, and retention time characteristics.

Part 1: Comparative Technical Analysis

The Landscape of Bioconjugation Linkers

In protein and peptide engineering, the choice of linker dictates the stability and analyzability of the final product. 4-FB is distinct because it targets primary amines (Lysine, N-terminus) to install a bio-orthogonal aldehyde.

Table 1: Performance Comparison of Bioconjugation Modifications in MS Analysis

| Feature | 4-FB (Formylbenzoate) | Maleimide (Thiol-Reactive) | Azide (Click Chemistry) |

| Target Residue | Primary Amines (Lys, N-term) | Cysteine (Thiol) | Non-canonical AA / N-term |

| Bond Stability | High (Bis-aryl hydrazone is stable to 92°C, pH 2-10) | Moderate (Susceptible to retro-Michael exchange in plasma) | High (Triazole is extremely stable) |

| MS Mass Shift | +133.029 Da (Monoisotopic) | +97.03 Da (N-ethylmaleimide) | Variable (depends on reagent) |

| Hydrophobicity | High (Adds aromatic ring) | Low to Moderate | Moderate |

| Fragmentation | Stable Benzoyl Amide bond; rarely fragments internally. | Ring opening can occur; fragmentation complex. | Stable; reporter ions possible.[1] |

| Key Advantage | Quantifiable UV trace (Bis-aryl hydrazone @ 354nm); Stable. | Fast reaction kinetics.[2] | Bio-orthogonal specificity. |

Mechanistic Causality: Why 4-FB?

-

Expert Insight: The shift to 4-FB is often driven by the need for linkage stability. Maleimide-thiol conjugates can undergo exchange with serum albumin in vivo (retro-Michael addition), leading to off-target toxicity in ADCs. The bis-aryl hydrazone bond formed by 4-FB and HyNic is covalent and heat-stable, ensuring the MS signal represents the intact molecule, not a degradation product.

-

MS Implication: Because the 4-FB group adds a hydrophobic benzene ring, modified peptides will show a significant retention time (RT) shift to the right (later elution) in Reverse-Phase LC (RPLC) compared to their unmodified counterparts.

Part 2: Technical Deep Dive & MS Characteristics

Mass Shift Calculation

To validate the presence of 4-FB, the mass spectrometer must be calibrated to detect the specific delta mass introduced by the 4-formylbenzoyl group (

-

Reaction:

-

Added Moiety:

-

Formula:

-

Monoisotopic Mass Delta:

-

(C) +

-

Total: +133.0290 Da

-

(C) +

Fragmentation Behavior (CID/HCD)

In Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD):

-

Stability: The amide bond linking the 4-FB group to the lysine side chain is generally stable, similar to the peptide backbone amides.

-

Reporter Ions: Unlike labile modifications (e.g., phosphorylation), 4-FB does not typically yield a dominant neutral loss or low-mass reporter ion. Identification relies on the mass shift of the precursor and the shift in the

-ion or -

Ionization: The aromatic ring can enhance ionization efficiency in positive mode ESI, but excessive modification of multiple lysines may reduce solubility and signal intensity due to hydrophobicity.

Part 3: Experimental Protocol for MS Analysis

Workflow Diagram

The following diagram illustrates the critical path from modification to data validation, highlighting the self-validating control steps.

Caption: Workflow for the generation and validation of 4-FB modified peptides. Note the critical buffer exchange step to prevent amine quenching.

Detailed Methodology

Step 1: Modification

-

Protocol: Dissolve peptide/protein in Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0). Ensure no primary amines (Tris, Glycine) are present.[3]

-

Reagent: Add 5-10 molar equivalents of S-4FB (dissolved in anhydrous DMF).

-

Incubation: 2 hours at Room Temperature.

-

Expert Note: pH control is vital. At pH > 8.5, hydrolysis of the NHS ester competes significantly with acylation. At pH < 7.0, the amine reactivity drops.

Step 2: Purification (Critical for MS)

Excess S-4FB and NHS byproducts will suppress ionization.

-

Peptides: Use C18 spin tips or trap columns.

-

Proteins: Use Zeba spin columns (7K MWCO) or dialysis.

Step 3: LC-MS Acquisition

-

Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

-

Gradient: 4-FB increases hydrophobicity. Extend the organic gradient (Acetonitrile) slope. Expect modified peptides to elute 2-5 minutes later than unmodified controls on a standard 60-min gradient.

-

MS Settings:

-

Type: Orbitrap or Q-TOF recommended for high mass accuracy (<5 ppm).

-

Mode: Positive ESI.[4]

-

Fragmentation: HCD (Normalized Collision Energy 25-30%).

-

Step 4: Data Processing

-

Variable Modification: Set "4-FB" or custom modification on Lysine (K) and N-terminus .

-

Delta Mass: +133.0290 Da.

-

Validation: Filter for peptides with mass error < 5 ppm. Manually verify the MS/MS spectra to ensure the modification is on the expected residue (b/y ion series shift).

Part 4: Troubleshooting & Self-Validation

To ensure trustworthiness (E-E-A-T), use this self-validating checklist:

-

The "Ghost" Peak: If you see a mass shift of +151 Da instead of +133 Da, the 4-FB group may have hydrolyzed to the acid form before reacting, or the NHS ester hydrolyzed on the peptide (rare, usually +133 + 18 = +151 is not the pathway, but +17 or +18 shifts suggest hydrolysis). Correction: Ensure anhydrous DMF is used for S-4FB stock.[3]

-

Incomplete Modification: If unmodified peptides persist, the pH was likely too low or Tris buffer was present.

-

Precipitation: High labeling density (many 4-FB groups) can cause peptides to precipitate due to hydrophobicity. Solution: Reduce molar excess of S-4FB or include 10-20% acetonitrile in the reaction buffer if the protein tolerates it.

References

-

Interchim. (n.d.). A New Generation of Peptide Conjugation Products: HyNic and 4FB Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. Retrieved from [Link]

- Jain, N., et al. (2014). Current ADC Linker Chemistry. Pharm Res. (Contextualizing hydrazone stability).

-

ABRF. (2021). Delta Mass: A Database of Protein Post Translational Modifications. Association of Biomolecular Resource Facilities. Retrieved from [Link]

Sources

A Comparative Guide: Nitrophenyl Esters vs. NHS Esters for Protein Labeling

For researchers, scientists, and drug development professionals engaged in the precise art of protein modification, the choice of amine-reactive chemistry is a critical determinant of success. Among the various activated esters available for labeling primary amines, such as the ε-amino group of lysine residues and the N-terminus, N-hydroxysuccinimidyl (NHS) esters have long been the workhorse.[1][2] Their high reactivity and the formation of stable amide bonds have cemented their popularity.[1][3] However, an often-overlooked alternative, the nitrophenyl ester, presents a unique set of advantages that can be particularly beneficial in specific experimental contexts. This guide provides an in-depth technical comparison of nitrophenyl esters and NHS esters, offering experimental insights to inform your selection of the optimal reagent for your protein labeling needs.

The Chemistry of Amine-Reactive Esters: A Tale of Two Leaving Groups

Both nitrophenyl esters and NHS esters function by providing an activated carbonyl group that is susceptible to nucleophilic attack by the unprotonated primary amines on a protein.[3][4] This reaction, known as acylation, results in the formation of a stable amide bond between the label and the protein, with the concomitant release of a leaving group. The fundamental difference between these two classes of reagents lies in the nature of this leaving group: p-nitrophenol for nitrophenyl esters and N-hydroxysuccinimide for NHS esters. This seemingly subtle distinction has significant implications for the reaction kinetics, stability, and monitoring of the labeling process.

Head-to-Head Comparison: Nitrophenyl Esters vs. NHS Esters

| Feature | Nitrophenyl Esters | NHS Esters | Rationale & Experimental Insights |

| Reactivity | Moderate | High | NHS esters are generally more reactive towards primary amines than nitrophenyl esters.[5] The N-hydroxysuccinimide is a better leaving group than p-nitrophenoxide, leading to faster reaction kinetics with NHS esters. For equivalent acyl groups, acyl transfer from N-hydroxy esters is approximately two orders of magnitude faster than from phenyl esters.[5] This high reactivity of NHS esters allows for rapid labeling, often complete within 30-120 minutes at room temperature.[1] |

| Hydrolytic Stability | Higher | Lower | Nitrophenyl esters exhibit greater stability in aqueous solutions compared to NHS esters.[6] NHS esters are highly susceptible to hydrolysis, especially at the optimal pH for labeling (pH 7.2-9).[1][3] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[7] In contrast, p-nitrophenyl esters demonstrate greater stability, making them more robust for longer reactions or when precise control over the labeling stoichiometry is required.[6] |

| Reaction Monitoring | Real-time, Spectrophotometric | Indirect or Endpoint | The p-nitrophenol leaving group is chromophoric, with a distinct absorbance around 400-420 nm at neutral to alkaline pH.[2][8] This allows for the continuous, real-time monitoring of the labeling reaction's progress by spectrophotometry.[2] In contrast, the N-hydroxysuccinimide byproduct of the NHS ester reaction does not have a similarly convenient absorbance profile for monitoring, though its release can be measured at 260-280 nm.[3][7] |

| Byproducts | p-Nitrophenol | N-Hydroxysuccinimide | p-Nitrophenol is a yellow, crystalline solid.[9] While useful for monitoring, it can be toxic and may require thorough removal from the final product.[9] N-Hydroxysuccinimide is a non-chromophoric, water-soluble molecule that is generally considered benign in bioconjugation reactions and is typically removed during the purification process.[10] |

| Handling & Storage | Crystalline, easier to handle | Often less crystalline, moisture-sensitive | p-Nitrophenyl esters are often crystalline solids that are easier to handle and weigh accurately.[6] NHS esters are notoriously moisture-sensitive and require careful storage and handling to prevent premature hydrolysis.[11][12] |

| Optimal pH | ~8.0-9.5 | ~7.2-8.5 | Both reactions require a pH at which a significant portion of the primary amines are deprotonated and thus nucleophilic. The optimal pH for p-nitrophenyl acetate's reaction with lysine is around 9.65.[13] NHS esters are typically used in a slightly lower pH range of 7.2 to 8.5 to balance amine reactivity with the ester's instability at higher pH.[1][3][4] |

Visualizing the Reaction Mechanisms

To further elucidate the chemical transformations, the following diagrams illustrate the reaction pathways for both nitrophenyl and NHS esters with a primary amine on a protein.